Cas no 501682-75-3 (2-Propenamide, N-hydroxy-3-[4-[(phenylsulfonyl)amino]phenyl]-, (2E)-)
501682-75-3 structure
Product Name:2-Propenamide, N-hydroxy-3-[4-[(phenylsulfonyl)amino]phenyl]-, (2E)-
CAS No:501682-75-3
MF:C15H14N2O4S
MW:318.347662448883
CID:365616
PubChem ID:4151
Update Time:2025-04-19
2-Propenamide, N-hydroxy-3-[4-[(phenylsulfonyl)amino]phenyl]-, (2E)- Chemical and Physical Properties
Names and Identifiers
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- 2-Propenamide, N-hydroxy-3-[4-[(phenylsulfonyl)amino]phenyl]-, (2E)-
- 3-[4-(benzenesulfonamido)phenyl]-N-hydroxyprop-2-enamide
- XPHVJIKSPLGZRT-UHFFFAOYSA-N
- 3-(4-Benzenesulfonylaminophenyl)-N-hydroxyacrylamide
- N-Hydroxy-3-[4-(benzenesulfonylamino)-phenyl]-2-propenamide
- DTXSID10274417
- 501682-75-3
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- Inchi: 1S/C15H14N2O4S/c18-15(16-19)11-8-12-6-9-13(10-7-12)17-22(20,21)14-4-2-1-3-5-14/h1-11,17,19H,(H,16,18)
- InChI Key: XPHVJIKSPLGZRT-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(NC1C=CC(C=CC(NO)=O)=CC=1)(=O)=O
Computed Properties
- Exact Mass: 318.06752
- Monoisotopic Mass: 318.06742811g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 484
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.8
- Topological Polar Surface Area: 104Ų
Experimental Properties
- PSA: 95.5
2-Propenamide, N-hydroxy-3-[4-[(phenylsulfonyl)amino]phenyl]-, (2E)- Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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